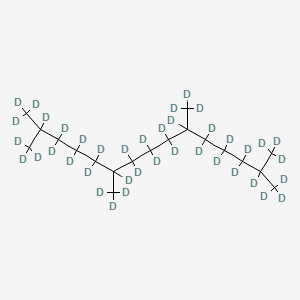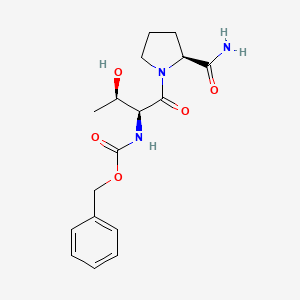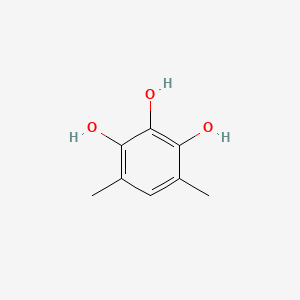
2,6,10,14-Tetramethylpentadecane-D40
Vue d'ensemble
Description
2,6,10,14-Tetramethylpentadecane-D40, also known as pristane, is a branched alkane with the molecular formula C19H40. It is a saturated hydrocarbon that is commonly found in mineral oils and biological systems. This compound is known for its stability and resistance to oxidation, making it useful in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6,10,14-Tetramethylpentadecane-D40 can be synthesized through several methods, including:
Hydrogenation of Phytol: Phytol, a diterpene alcohol, can be hydrogenated in the presence of a catalyst such as palladium on carbon to produce this compound.
Fractional Distillation: This compound can also be isolated from crude oil through fractional distillation, where it is separated based on its boiling point.
Industrial Production Methods
In industrial settings, this compound is typically produced as a byproduct of petroleum refining. The process involves the catalytic cracking of heavy hydrocarbons, followed by distillation to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,14-Tetramethylpentadecane-D40 primarily undergoes the following types of reactions:
Substitution: It can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.
Halogenating Agents: Halogens like chlorine or bromine can be used in the presence of light or a catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Various alcohols, ketones, and carboxylic acids can be formed through oxidation.
Halogenated Compounds: Chlorinated or brominated derivatives are common products of halogenation reactions.
Applications De Recherche Scientifique
2,6,10,14-Tetramethylpentadecane-D40 has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard in gas chromatography due to its well-defined retention time.
Biology: It is employed in the induction of experimental autoimmune diseases in animal models.
Medicine: It is used in the preparation of adjuvants for vaccines.
Industry: It serves as a lubricant and anti-corrosive agent in various industrial applications.
Mécanisme D'action
The mechanism of action of 2,6,10,14-Tetramethylpentadecane-D40 involves its interaction with biological membranes and immune cells. It can induce inflammation and immune responses by activating macrophages and other immune cells. The molecular targets include toll-like receptors and other pattern recognition receptors on immune cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10,14-Tetramethylhexadecane: Similar in structure but with an additional carbon atom.
2,6,10,14-Tetramethyloctadecane: Similar in structure but with two additional carbon atoms.
Uniqueness
2,6,10,14-Tetramethylpentadecane-D40 is unique due to its specific branching pattern and its stability, which makes it resistant to oxidation and suitable for various applications .
Propriétés
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-octacosadeuterio-2,6,10,14-tetrakis(trideuteriomethyl)pentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D,17D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVVFBFDXDTEG-DZIYOUSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107955 | |
| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-35-6 | |
| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)



![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)


![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)



